molecular formula C11H20O2 B13312946 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde

1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde

Cat. No.: B13312946
M. Wt: 184.27 g/mol
InChI Key: WMDKSGJXHPRFNX-UHFFFAOYSA-N
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Description

1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexane ring substituted with a hydroxypropan-2-yl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methylcyclohexanone.

    Addition of Hydroxypropan-2-yl Group: The hydroxypropan-2-yl group is introduced through a Grignard reaction using 1-bromo-2-propanol and magnesium in anhydrous ether.

    Oxidation: The resulting alcohol is then oxidized to form the aldehyde group using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can undergo substitution reactions with reagents like thionyl chloride to form corresponding chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carboxylic acid.

    Reduction: 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-methanol.

    Substitution: 1-(1-Chloropropan-2-yl)-3-methylcyclohexane-1-carbaldehyde.

Scientific Research Applications

1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxypropan-2-yl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

    1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.

    1-(1-Chloropropan-2-yl)-3-methylcyclohexane-1-carbaldehyde: Similar structure but with a chlorine atom replacing the hydroxy group.

Uniqueness: 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde is unique due to the presence of both a hydroxypropan-2-yl group and an aldehyde group on the cyclohexane ring

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-(1-hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H20O2/c1-9-4-3-5-11(6-9,8-13)10(2)7-12/h8-10,12H,3-7H2,1-2H3

InChI Key

WMDKSGJXHPRFNX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C=O)C(C)CO

Origin of Product

United States

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